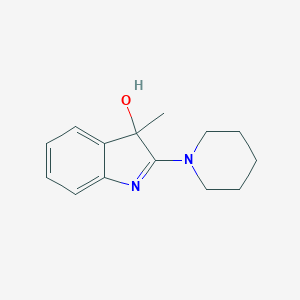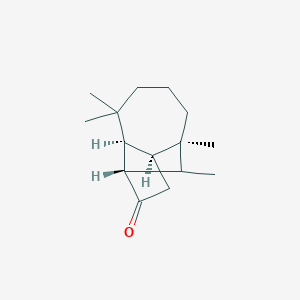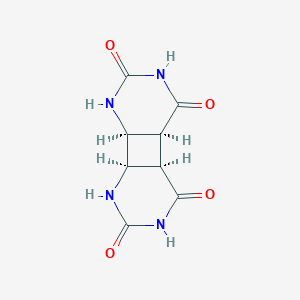
cis-syn-Uracil dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-syn-Uracil dimer is a type of DNA damage that occurs when two adjacent thymine bases on the same DNA strand are covalently linked by a cyclobutane ring. This type of damage is caused by exposure to ultraviolet (UV) radiation from the sun and is one of the most common types of DNA damage. Cis-syn-Uracil dimer has been extensively studied due to its potential role in the development of skin cancer and other UV-induced diseases. In
Mechanism Of Action
Cis-syn-Uracil dimer interferes with DNA replication and transcription by preventing the DNA polymerase and RNA polymerase enzymes from reading the damaged DNA sequence. This can lead to mutations and other DNA damage, which can ultimately result in cell death or the development of cancer.
Biochemical And Physiological Effects
Cis-syn-Uracil dimer has been shown to have a number of biochemical and physiological effects. It can induce DNA damage responses, activate DNA repair pathways, and modulate gene expression. In addition, cis-syn-Uracil dimer has been shown to have immunomodulatory effects, which may play a role in the development of cis-syn-Uracil dimer-induced skin cancer.
Advantages And Limitations For Lab Experiments
Cis-syn-Uracil dimer has several advantages for use in lab experiments. It is a well-characterized DNA damage product, and its synthesis and purification are relatively straightforward. In addition, cis-syn-Uracil dimer can be easily incorporated into synthetic DNA strands for use in various assays.
However, there are also limitations to the use of cis-syn-Uracil dimer in lab experiments. Its effects on DNA replication and transcription are complex and can be difficult to interpret. In addition, the effects of cis-syn-Uracil dimer may differ depending on the cell type and experimental conditions used.
Future Directions
There are many future directions for research on cis-syn-Uracil dimer. One area of focus is the development of new techniques for studying the structure and properties of cis-syn-Uracil dimer. Another area of interest is the exploration of the role of cis-syn-Uracil dimer in the development of cis-syn-Uracil dimer-induced diseases, such as skin cancer. Researchers are also investigating the potential use of cis-syn-Uracil dimer as a biomarker for cis-syn-Uracil dimer exposure and as a target for novel cancer therapies.
Conclusion
Cis-syn-Uracil dimer is a common type of DNA damage that occurs as a result of exposure to cis-syn-Uracil dimer radiation. It has been extensively studied due to its potential role in the development of skin cancer and other cis-syn-Uracil dimer-induced diseases. Cis-syn-Uracil dimer is widely used in scientific research to investigate the effects of cis-syn-Uracil dimer radiation on DNA and to explore the mechanisms of DNA repair. While there are advantages and limitations to the use of cis-syn-Uracil dimer in lab experiments, there are many future directions for research on this important DNA damage product.
Synthesis Methods
Cis-syn-Uracil dimer can be synthesized in vitro by exposing single-stranded DNA to cis-syn-Uracil dimer radiation. This process involves the formation of a cyclobutane ring between two adjacent thymine bases on the same DNA strand. The resulting cis-syn-Uracil dimer can be purified and used for further study.
Scientific Research Applications
Cis-syn-Uracil dimer is widely used in scientific research to investigate the effects of cis-syn-Uracil dimer radiation on DNA and to explore the mechanisms of DNA repair. It is also used to study the role of cis-syn-Uracil dimer in the development of skin cancer and other cis-syn-Uracil dimer-induced diseases. Researchers use a variety of techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to study the structure and properties of cis-syn-Uracil dimer.
properties
CAS RN |
13375-99-0 |
|---|---|
Product Name |
cis-syn-Uracil dimer |
Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C8H8N4O4/c13-5-1-2-4(3(1)9-7(15)11-5)10-8(16)12-6(2)14/h1-4H,(H2,9,11,13,15)(H2,10,12,14,16)/t1-,2+,3-,4+ |
InChI Key |
XFDCFFIAUVAAFU-GNSDDBTRSA-N |
Isomeric SMILES |
[C@@H]12[C@H]3[C@@H]([C@@H]1NC(=O)NC2=O)NC(=O)NC3=O |
SMILES |
C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |
Canonical SMILES |
C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
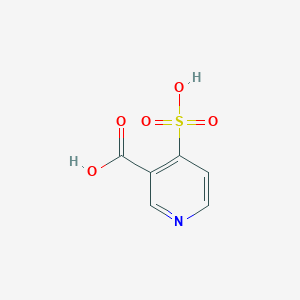
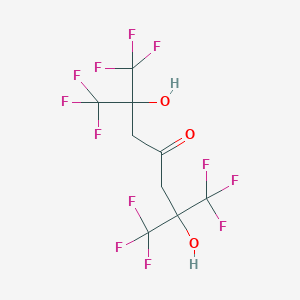
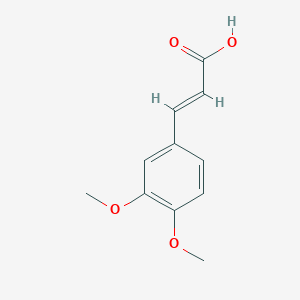
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
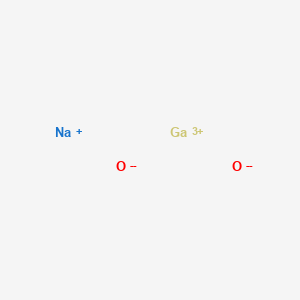
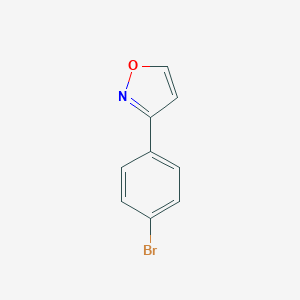
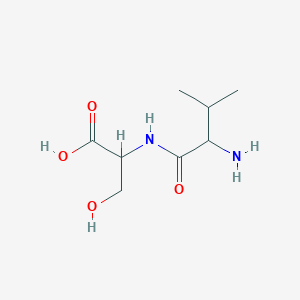
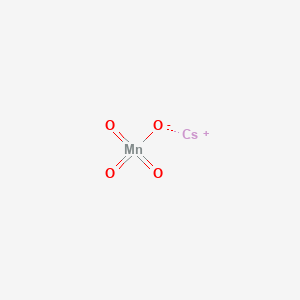

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

